molecular formula C18H20N2O B11115079 N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide

N'-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide

Cat. No.: B11115079
M. Wt: 280.4 g/mol
InChI Key: AJVMMHKDRRSLBS-ZZEZOPTASA-N
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Description

N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group attached to a phenylacetohydrazide moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide typically involves the reaction between 2-methyl-1-phenylpropanal and 2-phenylacetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the condensation reaction. The product is then purified through recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it effective in disrupting metal-dependent enzymatic processes, leading to its antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-2-methyl-1-phenylpropylidene]-3-phenylpropanehydrazide
  • N’-[(1Z)-2-methyl-1-phenylpropylidene]-2-phenylacetohydrazide derivatives

Uniqueness

Its ability to form stable metal complexes and its antimicrobial properties make it a valuable compound in various research fields .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-[(Z)-(2-methyl-1-phenylpropylidene)amino]-2-phenylacetamide

InChI

InChI=1S/C18H20N2O/c1-14(2)18(16-11-7-4-8-12-16)20-19-17(21)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3,(H,19,21)/b20-18-

InChI Key

AJVMMHKDRRSLBS-ZZEZOPTASA-N

Isomeric SMILES

CC(C)/C(=N/NC(=O)CC1=CC=CC=C1)/C2=CC=CC=C2

Canonical SMILES

CC(C)C(=NNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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